4-Nitro-3-(pyrrolidin-1-yl)pyridine

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Researchers frequently encounter batch-to-batch variability and failed SNAr reactions when substituting generic nitropyridine analogs. 4-Nitro-3-(pyrrolidin-1-yl)pyridine (CAS 1713160-45-2) eliminates this risk with its precisely defined 4-nitro-3-pyrrolidinyl regiochemistry, which governs reactivity and binding interactions critical for synthesizing SMN protein modulators and hNav1.7 inhibitors. Using this validated building block ensures reproducible SAR data and streamlines multi-step synthetic sequences. Supplied at ≥95% purity with full quality assurance, it reduces early-stage purification burdens and accelerates library synthesis for neurological target campaigns.

Molecular Formula C9H11N3O2
Molecular Weight 193.2 g/mol
CAS No. 1713160-45-2
Cat. No. B1402019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-3-(pyrrolidin-1-yl)pyridine
CAS1713160-45-2
Molecular FormulaC9H11N3O2
Molecular Weight193.2 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=C(C=CN=C2)[N+](=O)[O-]
InChIInChI=1S/C9H11N3O2/c13-12(14)8-3-4-10-7-9(8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2
InChIKeyABJFFSHLMQHIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-3-(pyrrolidin-1-yl)pyridine Product Specifications


4-Nitro-3-(pyrrolidin-1-yl)pyridine (CAS 1713160-45-2) is a heterocyclic organic compound belonging to the class of nitropyridine derivatives. It features a pyridine ring substituted with a nitro group at the 4-position and a pyrrolidine moiety at the 3-position, with a molecular formula of C9H11N3O2 and a molecular weight of 193.2 g/mol . This compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry and organic synthesis . Commercially, it is typically supplied with a minimum purity specification of 95% . Due to its structural features, it is often employed as a precursor or intermediate in the development of pharmaceutical agents targeting neurological and inflammatory conditions, as well as in the synthesis of more complex heterocyclic systems .

4-Nitro-3-(pyrrolidin-1-yl)pyridine Substitution Risks


Generic substitution of 4-Nitro-3-(pyrrolidin-1-yl)pyridine with other nitropyridine or pyrrolidinyl-pyridine analogs is scientifically unsound due to distinct regiochemical and electronic properties. The precise positioning of the nitro group at the 4-position relative to the pyrrolidine at the 3-position creates a unique electronic environment that dictates its reactivity in nucleophilic aromatic substitution (SNAr) and reduction reactions . Unlike its regioisomers (e.g., 4-nitro-2-(pyrrolidin-1-yl)pyridine or 3-nitro-2-(pyrrolidin-1-yl)pyridine), this specific arrangement modulates the electron density on the pyridine ring, influencing both its susceptibility to further functionalization and its potential binding interactions with biological targets . Furthermore, the absence of the nitro group (as in 4-(pyrrolidin-1-yl)pyridine) or its replacement with other electron-withdrawing groups fundamentally alters the compound's physicochemical properties, such as logP and solubility, which are critical for experimental reproducibility in medicinal chemistry campaigns . Therefore, substituting this compound with a cheaper or more readily available analog, without rigorous re-validation, risks introducing uncontrolled variables that can compromise the integrity of a synthetic sequence or the validity of structure-activity relationship (SAR) data.

4-Nitro-3-(pyrrolidin-1-yl)pyridine Differentiation Guide


Regiochemical Impact on Synthetic Utility

The differentiation claim is based on the regiochemical position of the nitro and pyrrolidine substituents. While direct quantitative data from head-to-head synthetic studies is not publicly available, class-level inference from nitropyridine chemistry indicates that the 3-pyrrolidinyl substitution in 4-Nitro-3-(pyrrolidin-1-yl)pyridine positions the electron-withdrawing nitro group para to the ring nitrogen, creating a different activation pattern for nucleophilic aromatic substitution (SNAr) compared to its 2-pyrrolidinyl isomer (CAS 26820-73-5) or 5-nitro-2-(pyrrolidin-1-yl)pyridine (CAS 26820-63-3) . This regiochemical difference is critical for chemists designing specific substitution or reduction sequences .

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Commercial Purity vs. In-House Synthesis

A key differentiator for procurement is the established commercial purity specification. 4-Nitro-3-(pyrrolidin-1-yl)pyridine is commercially available with a minimum purity of 95% as specified by at least one reputable vendor . This provides a quantitative benchmark for quality control. In contrast, in-house synthesized material often requires significant purification and analytical validation, which can be time-consuming and costly. While not a comparator against another analog, this quantitative specification is a direct differentiator for the decision to purchase versus synthesize.

Quality Control Procurement Purity Specification

Differentiation from N-Oxide Derivatives

4-Nitro-3-(pyrrolidin-1-yl)pyridine is frequently confused with its N-oxide derivative, 4-nitro-3-(pyrrolidin-1-yl)pyridine 1-oxide (CAS 944538-58-3). While direct comparative data is not available in the public domain, class-level inference from nitropyridine chemistry indicates that the N-oxide will have significantly different physicochemical properties. For example, the N-oxide is predicted to have a higher molecular weight (209.2 g/mol vs. 193.2 g/mol) and increased polarity, leading to altered solubility and chromatographic behavior . The N-oxide is also a distinct chemical entity with different reactivity, particularly in redox reactions . Therefore, these compounds are not interchangeable.

Medicinal Chemistry Organic Synthesis N-Oxide Derivatives

4-Nitro-3-(pyrrolidin-1-yl)pyridine Application Scenarios


SMN Modulators and hNav1.7 Inhibitors

Based on its use as a reactant in the synthesis of Survival Motor Neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors , this compound is best applied in medicinal chemistry campaigns targeting neurological disorders such as spinal muscular atrophy (SMA) and pain. Researchers seeking to build focused libraries of compounds for these targets should prioritize this building block due to its validated role in generating active chemotypes. The specific 4-nitro-3-pyrrolidinyl substitution pattern may be crucial for achieving desired binding interactions with the target proteins, as implied by its inclusion in these patented synthetic routes .

Complex Heterocyclic Precursor

The compound's utility as a building block for more complex heterocycles makes it ideal for synthetic organic chemistry laboratories developing novel scaffolds. Its nitro group serves as a versatile handle for reduction to an amine, which can then be further functionalized (e.g., acylation, alkylation, diazotization), while the pyrrolidine ring introduces conformational constraint and basicity. This dual functionality enables the construction of diverse chemical libraries for biological screening. Procurement of the pure, commercially available compound (95% purity) streamlines the initial steps of multi-step synthetic sequences, reducing the need for early-stage purification.

Focused Libraries for Phenotypic Screening

For chemical biology groups engaged in phenotypic screening, 4-Nitro-3-(pyrrolidin-1-yl)pyridine can serve as a core scaffold for generating focused libraries. The pyrrolidine moiety is a privileged structure known to interact with various biological targets . By performing parallel synthesis on this scaffold—leveraging the reducible nitro group and the potential for further substitution on the pyridine ring—researchers can rapidly generate a collection of analogs to probe biological pathways or identify new chemical probes. The use of a single, well-characterized starting material ensures library consistency and facilitates SAR analysis .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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